molecular formula C11H18N2O4Pt B116954 Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine CAS No. 103775-75-3

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine

Katalognummer B116954
CAS-Nummer: 103775-75-3
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: XXUHLUDUCZQMDI-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine is a compound with the molecular formula C11H18N2O4Pt and a molecular weight of 437.4 g/mol. It is a nonnephrotoxic analogue of cisplatin currently undergoing clinical evaluation .


Synthesis Analysis

Carboplatin (cis diammine cyclobutane dicarboxylate platinum (II)) is a second-generation drug that is less toxic than cisplatin, allowing for high dosages . In the first stage, 1,3-Cyclobutane dicarboxylic acid, a key intermediate for the preparation of carboplatin, is synthesized in good yields using different methodologies to achieve high purity. Then, carboplatin is synthesized from the reaction of the prepared ligand with cisplatin .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutane ring with two carboxylate groups attached to the same carbon atom, a platinum(2+) ion, and a pyrrolidin-2-ylmethanamine group .


Chemical Reactions Analysis

The major route of elimination of this compound is renal, with 65% of the platinum administered being excreted in the urine within 24 hours, with 32% of the dose excreted as unchanged CBDCA .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 437.4 g/mol. It is a stable complex with a half-life of 37°; plasma, 30 hr, and urine (range), 20 to 460 hr .

Wissenschaftliche Forschungsanwendungen

Cyclobutane Derivatives in Medicinal Chemistry and Biological Activities

Cyclobutane-containing alkaloids, isolated from terrestrial and marine species, demonstrate significant antimicrobial, antibacterial, antitumor, and other activities. These compounds serve as important leads for drug discovery, given their structural diversity and biological efficacy. The synthesis, origins, and biological applications of cyclobutane-containing alkaloids highlight their potential in medicinal chemistry and pharmacology (Sergeiko et al., 2008).

Platinum Complexes in Cancer Therapy

Platinum-based compounds, such as cisplatin, carboplatin, and oxaliplatin, are cornerstone treatments for various cancers. These compounds interact with DNA to form covalent bonds, interfering with DNA replication and transcription, leading to cell death. Research into platinum complexes continues to evolve, aiming to enhance their therapeutic index and minimize side effects (Ndagi et al., 2017).

Pyrrolidine Derivatives in Drug Design

Pyrrolidine rings are prominent in medicinal chemistry, contributing to the stereochemistry and pharmacological profiles of bioactive molecules. Pyrrolidine derivatives are explored for their potential in treating various human diseases due to their versatile scaffold, enabling efficient exploration of pharmacophore space and enhanced 3D molecular coverage. This has led to the development of novel compounds with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties (Li Petri et al., 2021).

Environmental Applications and Catalysis

Research into cyclobutane and platinum compounds extends into environmental applications, including catalysis and pollutant removal. Platinum-alumina catalysts, for instance, have been studied for their efficiency in hydrocarbon aromatization, demonstrating the complex mechanisms and potential environmental implications of platinum-based catalysts (Pines & Nogueira, 1981).

Safety And Hazards

This compound is a nonnephrotoxic analogue of cisplatin currently undergoing clinical evaluation . It is less toxic than cisplatin, allowing for high dosages .

Zukünftige Richtungen

As a nonnephrotoxic analogue of cisplatin, this compound is currently undergoing clinical evaluation . The differences in the pharmacokinetics of cisplatin and CBDCA may explain why the latter complex is not nephrotoxic, suggesting potential for further development and use in clinical settings .

Eigenschaften

CAS-Nummer

103775-75-3

Produktname

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine

Molekularformel

C11H18N2O4Pt

Molekulargewicht

437.4 g/mol

IUPAC-Name

cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine

InChI

InChI=1S/C6H8O4.C5H12N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2/p-2

InChI-Schlüssel

XXUHLUDUCZQMDI-UHFFFAOYSA-L

Isomerische SMILES

C1C[C@@H](NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

SMILES

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

Kanonische SMILES

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

Synonyme

1,1-cyclobutanedicarboxylato(2-aminomethylpyrrolidine)platinum(II)
2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylatato)platinum II
DW A 2114R
DWA 2114
DWA 2114R
DWA-2114
DWA-2114R

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.